2-(Methylamino)-2-phenylethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)-2-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10-9(7-11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIMZYAYESNNIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307014 | |
| Record name | β-(Methylamino)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27594-65-6 | |
| Record name | β-(Methylamino)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27594-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-(Methylamino)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylamino)-2-phenylethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 Methylamino 2 Phenylethanol
Direct Chemical Synthesis Approaches for 2-(Methylamino)-2-phenylethanol
The creation of this compound can be achieved through several direct chemical synthesis routes. These methods often involve the reaction of readily available starting materials and can be adapted to produce specific stereoisomers of the target molecule.
Exploration of Synthetic Routes via Reaction of Benzyl (B1604629) Compounds with Methylamine
One common approach to synthesizing phenylethanolamine derivatives involves the reaction of a benzyl compound with an amine. For instance, a process for preparing N-(2-aminobenzyl)-1-phenyl-2-methylamino-ethanol involves the reaction of 2-nitrobenzylmethylamine with styrene (B11656) oxide. google.com This initial reaction is followed by a reduction step, typically using a catalyst like Raney nickel, to convert the nitro group to an amine. google.com This general strategy highlights the utility of benzyl compounds and amines in constructing the core phenylethanolamine scaffold.
Another related synthesis involves the reaction of N-benzyl-methylamine with 1-bromo-2-chloroethane. However, this method can lead to the formation of dimeric by-products, which may necessitate purification by chromatography. google.com
Strategies for Enantioselective Preparation and Chiral Resolution
Due to the presence of a chiral center, the enantioselective synthesis of this compound is of significant interest. Enantiomerically pure compounds are crucial in many applications, particularly in pharmaceuticals and materials science. ethernet.edu.et
Strategies for obtaining enantiomerically pure phenylethanolamines fall into three main categories:
Resolution of racemates: This classical approach involves separating a mixture of enantiomers.
Synthesis from the chiral pool: This method utilizes naturally occurring chiral molecules as starting materials.
Asymmetric synthesis from prochiral substrates: This modern approach employs chiral catalysts or auxiliaries to induce stereoselectivity in a reaction. researchgate.net
Asymmetric hydrogenation using chiral catalysts, such as those based on rhodium with DuPHOS ligands or ruthenium with Noyori-type ligands, is a powerful technique for producing chiral amino alcohols and amines. nih.govresearchgate.net Similarly, asymmetric epoxidation, for example using Jacobsen's manganese catalyst, can provide chiral α-amino alcohols. nih.govresearchgate.net The development of new chiral catalysts and ligands, including N-heterocyclic carbenes (NHCs), continues to advance the field of asymmetric synthesis. numberanalytics.com
Derivatization and Functionalization in Advanced Organic Synthesis
The utility of this compound extends beyond its direct applications. Its structure allows for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.
Investigations into the Utility of this compound as a Chiral Building Block
Chiral building blocks are essential components in the synthesis of enantiomerically pure drugs, agrochemicals, and other functional materials. nih.gov this compound, with its defined stereochemistry, serves as a valuable synthon for introducing chirality into larger molecular frameworks. The synthesis of complex molecules with high stereoselectivity often relies on the incorporation of such pre-existing chiral centers. numberanalytics.com
The importance of chiral building blocks is underscored by the fact that a majority of new molecular entities approved by the FDA are single enantiomers, a shift made possible by advancements in asymmetric synthesis and separation technologies. researchgate.net
Derivatization Strategies and its Incorporation into Complex Molecular Architectures (referencing methodologies applicable to phenylethanolamines)
The functional groups of this compound—the hydroxyl and secondary amine groups—provide handles for a variety of chemical transformations. These derivatization strategies allow for its incorporation into more complex molecular architectures.
For example, the hydroxyl group can undergo esterification or etherification reactions, while the amine group can be acylated, alkylated, or used in the formation of amides or sulfonamides. These reactions are fundamental in organic synthesis and allow for the construction of a wide array of derivatives. Methodologies applicable to phenylethanolamines in general, such as those used in the synthesis of nicardipine, demonstrate how the functional groups of these molecules can be manipulated to build complex drug structures. google.com The partial hydrolysis of a related dihydropyridine (B1217469) derivative followed by reaction with an N-(2-hydroxyethyl)-N-benzyl-methylamine showcases a strategy for incorporating a phenylethanolamine-like structure into a larger molecule. google.com
Asymmetric Synthetic Methodologies for Structurally Related Phenylethanolamines
The development of asymmetric synthetic methods is a cornerstone of modern organic chemistry, enabling the selective production of a desired enantiomer. ethernet.edu.etnumberanalytics.com These methodologies are broadly applicable to the synthesis of phenylethanolamines and other chiral molecules.
Key Asymmetric Synthesis Approaches:
| Methodology | Description |
| Catalytic Asymmetric Synthesis | Employs chiral catalysts (metal-based or organocatalysts) to control the stereochemical outcome of a reaction. researchgate.netnumberanalytics.com |
| Enzymatic Catalysis | Utilizes enzymes as biocatalysts for highly selective transformations, such as kinetic resolutions. nih.gov |
| Chiral Pool Synthesis | Starts with readily available, enantiomerically pure natural products. mdpi.com |
| Auxiliary-Controlled Synthesis | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemistry of a reaction. |
Recent advances in the field include the development of photocatalytic and electrochemical asymmetric synthesis, which offer potential for improved efficiency and sustainability. numberanalytics.com Organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, has emerged as a powerful tool for asymmetric synthesis, providing a complementary approach to metal-based catalysis. researchgate.net Furthermore, biotechnological approaches, such as microbial fermentation, are being explored for the production of related compounds like 2-phenylethanol (B73330), offering a "natural" route to these molecules. mdpi.comnih.gov
Catalytic Asymmetric Hydrogenation of Amino Ketone Precursors
Catalytic asymmetric hydrogenation is a powerful and atom-economical method for producing enantiomerically pure alcohols from prochiral ketones. wikipedia.org This transformation adds two hydrogen atoms across the carbonyl double bond with a high degree of spatial control, dictated by a chiral catalyst. wikipedia.org The synthesis of chiral 1,2-amino alcohols via the asymmetric hydrogenation of α-amino ketones is a direct and intensively studied approach. chemsynthesis.com
The general mechanism for this reaction, particularly using ruthenium (Ru) catalysts with chiral diphosphine and diamine ligands, is believed to proceed through a six-membered pericyclic transition state. This process ensures high catalytic activity and enantioselectivity. wikipedia.org For the synthesis of this compound, the precursor would be α-(methylamino)acetophenone. The hydrogenation of this substrate in the presence of a chiral catalyst would yield the desired product.
Research into the asymmetric hydrogenation of the related compound, α-(N-benzoyl-N-methylamino)propiophenone, has been successfully performed using a polymer-immobilized chiral diamine-ruthenium-BINAP-t-BuOK system. nih.gov This method, which proceeds via dynamic kinetic resolution, yields the corresponding syn-β-amide alcohol with almost perfect enantioselectivity. nih.gov Such systems, known for their high efficiency and the reusability of the catalyst, represent a viable and effective strategy for the synthesis of this compound.
Table 1: Representative Catalytic Systems for Asymmetric Hydrogenation of Amino Ketone Analogs
| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |
| Ru(OAc)₂((S)-BINAP) | α-(acylamino)acrylic esters | S | >90% | nih.gov |
| Polymer-immobilized diamine-Ru-BINAP | α-(N-benzoyl-N-methylamino)propiophenone | syn | ~99% | nih.gov |
| Rh-electron-donating phosphine (B1218219) ligands | α-primary and secondary amino ketones | - | Good | chemsynthesis.com |
Enantioselective Reactions Mediated by Chiral Ligands
Chiral ligands are crucial components in asymmetric catalysis, as they create the chiral environment necessary to induce selectivity. The development of novel ligands is a continuous effort in synthetic chemistry to improve reaction yields, speed, and enantioselectivity. chemsynthesis.com For the synthesis of this compound, various chiral ligands complexed with transition metals like rhodium (Rh), ruthenium (Ru), and iridium (Ir) are employed.
Phosphine ligands, both monodentate and bidentate (diphosphines), are a prominent class. 20.210.105 Chiral diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are particularly effective. nih.govnih.gov When complexed with Ru(II), BINAP forms catalysts that are highly effective for the asymmetric hydrogenation of a wide range of ketones. nih.gov The mechanism often involves the formation of a metal-hydride species that coordinates with the ketone substrate in a specific orientation, dictated by the chiral ligand, leading to the enantioselective formation of the alcohol. nih.gov
Beyond phosphines, nitrogen-based ligands have also proven effective. For instance, chiral N,N'-dioxide ligands complexed with iron(II) have been used for highly efficient enantioselective rearrangements to produce chiral alcohols. nih.gov Similarly, chiral diamines are essential co-ligands in many Ru-based hydrogenation catalysts. nih.gov The synthesis of new chiral ligands, such as those derived from N-[(S)-α-phenylethyl]-trans-β-aminocyclohexanols, is an active area of research to broaden the scope and efficiency of enantioselective transformations. researchgate.net
Table 2: Examples of Chiral Ligands in Asymmetric Synthesis
| Ligand Class | Example Ligand | Metal | Application | Reference |
| Diphosphine | (S)-BINAP | Ruthenium | Asymmetric hydrogenation of α-(acylamino)acrylic esters | nih.gov |
| Diphosphine | (R,R)-DIPAMP | Rhodium | Asymmetric hydrogenation of enamides | 20.210.105 |
| Diamine | Chiral Diamine (polymer-immobilized) | Ruthenium | Asymmetric hydrogenation of an α-amino ketone | nih.gov |
| N,N'-Dioxide | L-PiPr₂ | Iron(II) | Enantioselective wikipedia.orgchemsynthesis.com O-to-C rearrangement | nih.gov |
Biocatalytic Approaches for Analogous Aromatic Alcohols
Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. nih.gov While specific biocatalytic routes for this compound are not widely documented, processes for producing analogous aromatic alcohols, such as 2-phenylethanol and other 2-amino-1-phenylethanol (B123470) derivatives, have been developed. mdpi.comgoogle.com
The production of 2-phenylethanol (a valuable fragrance compound) via microbial fermentation is well-established. nih.govmdpi.com Yeasts, particularly Saccharomyces cerevisiae, can convert L-phenylalanine to 2-phenylethanol through the Ehrlich pathway. mdpi.com This metabolic route involves the transamination of the amino acid to its corresponding α-keto acid (phenylpyruvic acid), followed by decarboxylation and subsequent reduction to the alcohol. researchgate.net
More directly relevant is the use of microorganisms to perform asymmetric reductions of aminoketone derivatives. A patent describes a process using microorganisms from the genera Lodderomyces or Pilimelia to asymmetrically reduce an aminoketone to produce an optically active (R)-2-amino-1-phenylethanol derivative. google.com Another approach involves the kinetic resolution of a racemic mixture of the amino alcohol, where a microorganism, such as one from the genus Rhodosporidium or Comamonas, selectively utilizes one enantiomer, leaving the other in high optical purity. google.com These biocatalytic strategies hold significant promise for the efficient and sustainable production of chiral amino alcohols like this compound.
Table 3: Microorganisms in the Synthesis of Analogous Aromatic Alcohols
| Organism Genus | Transformation | Substrate | Product | Reference |
| Saccharomyces | Fermentation (Ehrlich Pathway) | L-Phenylalanine | 2-Phenylethanol | mdpi.com |
| Lodderomyces | Asymmetric Reduction | Aminoketone Derivative | (R)-2-Amino-1-phenylethanol Derivative | google.com |
| Rhodosporidium | Asymmetric Utilization (Resolution) | Racemic 2-Amino-1-phenylethanol Derivative | (R)-2-Amino-1-phenylethanol Derivative | google.com |
| Colletotrichum | Biotransformation | Cinnamyl Alcohol | 2-Phenylethanol | scielo.org.co |
Advanced Spectroscopic and Computational Investigations of 2 Methylamino 2 Phenylethanol and Its Structural Analogues
Conformational Analysis through Integrated Theoretical and Experimental Spectroscopic Techniques
The three-dimensional structure of 2-(methylamino)-2-phenylethanol and its analogs is crucial to their function and reactivity. A combination of theoretical calculations and various spectroscopic methods provides a detailed picture of their conformational preferences.
Quantum Chemical Calculations of Potential Energy Surfaces for Phenylethanolamine Derivatives
Quantum chemical calculations are a powerful tool for mapping the potential energy surface (PES) of flexible molecules like phenylethanolamine derivatives. libretexts.orgyoutube.com These calculations help identify stable conformers and the energy barriers between them.
By systematically changing key dihedral angles, researchers can construct a detailed PES that reveals the low-energy regions corresponding to the most probable molecular shapes. For phenylethanolamine and its N-methylated analog, these calculations typically predict several stable conformers. The relative energies of these conformers are influenced by a delicate balance of intramolecular forces, including hydrogen bonding and steric hindrance. For instance, in 2-phenylethanol (B73330), a gauche conformation, where the hydroxyl group is oriented towards the phenyl ring, is stabilized by an O-H···π interaction. researchgate.netuva.es
Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed for these calculations, often with basis sets like 6-311++G(d,p) to accurately describe the electronic structure. daneshyari.comarxiv.orgrsc.org These theoretical models provide a foundational understanding of the conformational landscape before experimental verification. A study on (R)-2-Methylamino-1-Phenylethanol used the semi-empirical method PM6 to perform a potential energy surface scan and identify its stable conformers. daneshyari.com
Insights from Gas-Phase Microwave Spectroscopy of Related Phenylethanolamine Isomers
Gas-phase microwave spectroscopy provides highly precise experimental data on the rotational constants of molecules, which are directly related to their moments of inertia and, therefore, their three-dimensional structure. libretexts.orglibretexts.org By comparing experimentally measured rotational constants with those calculated for different theoretical conformers, an unambiguous identification of the conformers present in the gas phase can be achieved.
For example, a study of 2-phenylethylamine using molecular-beam Fourier transform microwave (MB-FTMW) spectroscopy identified four distinct conformers. researchgate.netrsc.org The two most stable conformers were found to have a gauche (folded) arrangement of the alkyl-amine chain, stabilized by a weak N-H···π interaction between the amino group and the phenyl ring. researchgate.netrsc.org The other two conformers exhibited an anti (extended) arrangement. researchgate.netrsc.org This technique is sensitive enough to resolve the nuclear quadrupole hyperfine structure from the ¹⁴N nucleus, providing further validation of the conformational assignments. researchgate.netrsc.org
Similarly, investigations into 2-phenylethanethiol, an analog where the hydroxyl group is replaced by a thiol group, revealed the presence of two conformers. The most stable conformer was a skew (gauche-gauche) structure stabilized by an S-H···π intramolecular hydrogen bond. uva.esnih.gov These studies highlight the power of microwave spectroscopy in discerning subtle conformational preferences driven by weak intramolecular interactions.
Vibrational Spectroscopy (FT-IR, FT-Raman) Studies on Analogous Structures
Experimental vibrational spectra are often complemented by theoretical calculations, typically using DFT methods, which can predict the vibrational frequencies and intensities for different conformers. nih.gov A study on (R)-2-Methylamino-1-Phenylethanol recorded the FT-IR and FT-Raman spectra and compared them to scaled theoretical wavenumbers calculated using B3LYP and B3PW91 functionals with a 6-311++G(d,p) basis set. daneshyari.com The assignments of the fundamental vibrational modes were made based on the potential energy distribution (PED). daneshyari.com
In a study of pseudoephedrine, FT-IR spectra were computed for the gas phase and in the presence of a water solvent for both neutral and anionic structures. nih.gov The vibrational spectra of 2-phenylethanol and 2-phenoxyethanol (B1175444) have also been investigated, with the lowest energy gauche structures being the focus of the vibrational assignments. researchgate.net
Table 1: Selected Vibrational Frequencies (cm⁻¹) for (R)-2-Methylamino-1-Phenylethanol This table is based on data from a study that performed both experimental and theoretical vibrational analysis.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (B3LYP/6-311++G(d,p)) (cm⁻¹) |
|---|---|---|---|
| O-H Stretch | 3381 | - | 3445 |
| N-H Stretch | 3221 | - | 3320 |
| C-H Stretch (Aromatic) | 3063, 3028 | 3060 | 3065, 3033 |
| C-H Stretch (Aliphatic) | 2970, 2932 | 2970, 2935 | 2975, 2938 |
| C=C Stretch (Aromatic) | 1601, 1495 | 1603, 1496 | 1605, 1498 |
| C-O Stretch | 1059 | 1060 | 1062 |
| C-N Stretch | 1105 | 1107 | 1108 |
Electronic Spectroscopy (UV, Laser-Induced Fluorescence (LIF), Resonant 2-Photon Ionization (R2PI)) for Conformational Elucidation in Related Compounds
Electronic spectroscopy techniques, such as ultraviolet (UV) absorption, laser-induced fluorescence (LIF), and resonant 2-photon ionization (R2PI), are highly sensitive to the electronic environment of a chromophore, like the phenyl ring in phenylethanolamine derivatives. nih.gov These methods can distinguish between different conformers because the electronic transition energies are subtly affected by the conformation of the molecule.
In a supersonic jet expansion, these techniques provide high spectral resolution, allowing for the separation of the electronic spectra of individual conformers. For example, the conformational landscapes of adrenaline and pseudoadrenaline have been explored using electronic structure computations, with predictions made for their infrared spectra, which can be probed with techniques like IR/UV double resonance. researchgate.net
A study of alkali benzylacetate and 4-phenylbutyrate (B1260699) ion pairs demonstrated that UV spectroscopy can be a powerful tool for conformational analysis by correlating the observed electronic transition frequencies with calculated electric fields for different conformers. nih.gov This approach, which relies on environment-induced electronic Stark effects, allows for precise conformational assignments. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. ipb.pt Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, and through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) correlations can be used to piece together the molecule's connectivity and spatial arrangement.
For phenylethanolamine derivatives, NMR can be used to determine the relative stereochemistry of the chiral centers and to study conformational preferences in different solvents. A study of (R)-2-Methylamino-1-Phenylethanol utilized ¹H and ¹³C NMR in deuterated chloroform (B151607) to characterize its structure. daneshyari.com The theoretical chemical shifts were also computed using the GIAO method with B3LYP functionals and a 6-311++G(2d,p) basis set for comparison. daneshyari.com
Furthermore, ¹H NMR has been developed as a quantitative method for the determination of ephedrine (B3423809), pseudoephedrine, and norephedrine (B3415761) in mixtures. oup.comnih.gov The chemical shifts of the C-H and N-CH₃ protons are particularly useful for distinguishing between these isomers. oup.comnih.gov Solid-state NMR has also been employed to characterize the hydrochloride salts of ephedrine and pseudoephedrine, providing insights into their crystal structures. researchgate.netrsc.org
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Phenylethanolamine Analogs in CDCl₃ This table compiles typical chemical shift ranges from various sources for related compounds.
| Proton | 2-Phenylethanol rsc.orghmdb.caspectrabase.com | 2-Phenylpropanol rsc.org | (R)-2-Methylamino-1-Phenylethanol daneshyari.comrsc.org |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.27-7.35 | 7.29-7.37 | 7.25-7.35 |
| CH-OH | - | - | 4.65 |
| CH₂-OH | 3.86 | 3.74 | - |
| CH-Ph | - | 2.98 | - |
| CH₂-Ph | 2.89 | - | - |
| CH₂-N | - | - | 2.78, 2.95 |
| N-CH₃ | - | - | 2.45 |
| C-CH₃ | - | 1.31 | - |
Mass-Analyzed Threshold Ionization (MATI) Spectroscopy to Probe Conformational Changes upon Ionization in Analogues
Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique that provides information about the vibrational levels of a molecular cation. By comparing the MATI spectrum with the electronic spectrum of the neutral molecule, it is possible to deduce the changes in geometry that occur upon ionization.
For flexible molecules like phenylethanolamine analogs, MATI spectroscopy can reveal how the conformational landscape is altered in the cationic state. The intensity of the origin peak in the MATI spectrum is related to the Franck-Condon overlap between the ground vibrational state of the neutral conformer and the ground vibrational state of the cation. A strong origin peak indicates that the geometry of the cation is very similar to that of the neutral molecule, while a weak origin and a long progression in certain vibrational modes suggest a significant change in geometry along those coordinates.
Intra- and Intermolecular Interactions
Characterization and Analysis of Intramolecular Hydrogen Bonding Patterns in Phenylethanolamine Systems
The three-dimensional structure and conformational preferences of phenylethanolamine systems, including this compound, are significantly influenced by non-covalent interactions, particularly intramolecular hydrogen bonds. These interactions, occurring between the hydroxyl (–OH) group and the amino (–NH) group, play a crucial role in stabilizing specific conformers. The nature of this hydrogen bond can be either OH···N or NH···O, with the former generally being stronger and more commonly studied in related amino alcohols. nih.gov
Infrared (IR) spectroscopy and computational methods are powerful tools for characterizing these intramolecular hydrogen bonds. In the gas phase, studies on linear amino alcohols have shown that the strength of the intramolecular hydrogen bond is dependent on the length of the carbon chain separating the functional groups. ustc.edu.cn For instance, in the series NH2(CH2)nOH, the strongest hydrogen bond, as indicated by the largest redshift of the O–H stretching frequency, is observed when n=4, corresponding to a seven-membered ring. ustc.edu.cnwikipedia.org However, the most favorable chain length for the formation of an intramolecular hydrogen bond at room temperature is for n=3 (a six-membered ring), highlighting a subtle balance between enthalpic and entropic contributions. ustc.edu.cn
In phenylethanolamine systems, the phenyl ring introduces additional complexity. The competition between different conformers is governed by a delicate balance of forces, including the hydrogen bond between the side-chain functional groups and potential weak interactions involving the phenyl ring's π-system (OH···π or NH···π). rsc.org Computational studies using Density Functional Theory (DFT) allow for the detailed analysis of these interactions. Methods like Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are employed to quantify the strength and nature of the hydrogen bonds. nih.gov For simple amino alcohols, the strength of the OH···N intramolecular hydrogen bond has been shown to be maximal for 3-aminopropanol and 4-aminobutanol. nih.govustc.edu.cn
The basicity of the nitrogen atom is a key factor determining the strength of the hydrogen bond. rsc.org In this compound, the methyl group on the nitrogen increases its basicity compared to a primary amine, which is expected to influence the strength of the intramolecular hydrogen bond. Studies on similar amino alcohols have revealed that strong intramolecular hydrogen bonding can significantly reduce the tendency for intermolecular association, leading to a higher population of monomeric, internally bonded species even in concentrated solutions. rsc.org
| Interaction Type | Key Findings | Methods Used | References |
| OH···N Intramolecular H-Bond | Strength depends on the number of carbons in the linker chain; maximum strength for n=4 but most favorable formation for n=3 at room temperature in linear amino alcohols. | Gas-phase Raman Spectroscopy, Quantum Chemistry Calculations (G4, MP2) | ustc.edu.cnwikipedia.org |
| Substituent Effects | Halogen substitution on the carbon alpha to the hydroxyl group strengthens the OH···N bond, while substitution alpha to the amino group weakens it. | Ab initio calculations (G4), NBO, AIM, NCI | nih.gov |
| Intermolecular vs. Intramolecular | Strong intramolecular hydrogen bonding reduces the tendency for intermolecular association, favoring monomeric species. | Infrared Spectroscopy | rsc.org |
| NH···O Intramolecular H-Bond | Generally weaker than the OH···N interaction in amino-alcohols. | Theoretical Calculations | researchgate.net |
Investigation of Solvation Effects on Conformational Preferences using Spectroscopic and Computational Methods
The conformational landscape of flexible molecules like this compound is highly sensitive to the surrounding environment. Solvation effects, particularly in aqueous solutions, can dramatically alter conformational preferences compared to the gas phase. researchgate.netnih.gov While intramolecular hydrogen bonds are dominant in stabilizing specific conformers in isolation, intermolecular interactions with solvent molecules can compete with or disrupt these internal bonds.
Molecular mechanics simulations and spectroscopic techniques are employed to understand these solvation effects. For 2-amino-1-phenylethanol (B123470), a structural analogue, computational studies have revealed the critical role water plays in determining its conformational behavior. nih.gov In the gas phase, the molecule may adopt a folded conformation stabilized by an intramolecular hydrogen bond. However, in an aqueous solution, water molecules can form hydrogen-bonded bridges between the hydroxyl and amino groups. researchgate.netnih.gov This bridging significantly affects the relative stabilities of different conformers and provides a mechanism for interconversion between them. nih.gov
Computational models, such as those using a solvation model based on density (SMD), are used to calculate the Gibbs free energy of different conformers in solution to predict their relative populations. mdpi.com These theoretical predictions can be correlated with experimental data from techniques like NMR spectroscopy. For example, changes in NMR chemical shifts or coupling constants upon changing the solvent can provide evidence for shifts in conformational equilibria. ucla.edu The difference in the chemical shift of the NH proton between a non-polar solvent (like CDCl₃) and a polar, hydrogen-bond accepting solvent (like DMSO) can be used to quantify the strength of intramolecular hydrogen bonds. ucla.edu
| System | Method | Key Findings | References |
| 2-Amino-1-phenylethanol in Water | Molecular Mechanics Simulations | Water molecules form bridges between functional groups, altering conformational stabilities compared to the gas phase. Solvent reorganization facilitates conformational changes. | researchgate.netnih.gov |
| Protonated vs. Neutral Species | Molecular Mechanics Simulations | The protonation state significantly impacts conformational behavior in aqueous solution. | nih.gov |
| General Flavonols in Solution | Density Functional Theory (SMD model) | Conformational energy in solution is calculated to predict the most stable conformers. | mdpi.com |
| Anilinoquinazolines in different solvents | NMR Spectroscopy | Solvent-dependent chemical shifts are used to probe the strength and presence of intramolecular hydrogen bonds. | ucla.edu |
Theoretical Studies on Reaction Mechanisms Involving Amino Alcohol Moieties
The amino alcohol moiety is a versatile functional group that participates in a wide range of chemical transformations. Theoretical and computational studies, primarily using density functional theory (DFT), have provided deep insights into the mechanisms of these reactions.
One of the key reactions involving phenylethanolamines is N-methylation, catalyzed by enzymes such as Phenylethanolamine N-methyltransferase (PNMT). nih.govnih.gov Computational studies on the PNMT-catalyzed conversion of norepinephrine (B1679862) to epinephrine (B1671497) have shown that the reaction proceeds via an S(_N)2 mechanism, with the methyl transfer from the cofactor S-adenosyl-L-methionine (AdoMet) being the rate-limiting step. nih.govnih.gov These models highlight the role of specific amino acid residues in the enzyme's active site, such as glutamic acid residues, which interact with the substrate's amine and facilitate the deprotonation necessary for the reaction to proceed. nih.govnih.gov The enzyme's primary role is to pre-organize the substrates into a conformation that resembles the transition state, thereby lowering the activation barrier. nih.gov
The amino alcohol group is also a key structural motif in organocatalysis. For example, amino acid derivatives are used to catalyze asymmetric aldol (B89426) reactions. researchgate.netdntb.gov.ua Theoretical calculations have been instrumental in explaining the stereoselectivity of these reactions. By modeling the transition states of the crucial C-C bond-forming step, researchers can rationalize why different catalysts lead to opposite diastereoselectivities (e.g., syn vs. anti products). researchgate.net
Furthermore, the synthesis of amino alcohols and their derivatives often involves reactions where the amino alcohol moiety is formed. Computational studies have investigated the mechanisms of these reactions, such as the palladium-catalyzed synthesis of carbamates from amino alcohols. mdpi.comresearchgate.net These studies can elucidate the multi-step catalytic cycle, including ligand dissociation, oxidative addition, and reductive elimination, and identify the rate-determining steps. For example, in the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, DFT calculations showed that the catalyst is essential for the reaction to proceed and helped to map out the energetically favorable pathway. mdpi.com Other studied reactions include the opening of epoxide rings by amines, a common method for synthesizing β-amino alcohols, where the mechanism can have features of both S(_N)1 and S(_N)2 pathways. researchgate.net
| Reaction Type | System/Catalyst | Computational Method | Mechanistic Insight | References |
| N-Methylation | Phenylethanolamine N-methyltransferase (PNMT) | Density Functional Theory (DFT) | S(_N)2 mechanism; methyl transfer is rate-limiting. Active site residues deprotonate the amine. | nih.govnih.gov |
| Aldol Reaction | Amino acid derivatives (e.g., L-proline, L-leucine) | Density Functional Theory (DFT) | Explains observed syn vs. anti diastereoselectivity by analyzing transition state geometries. | researchgate.net |
| Carbamate Formation | (R)-(-)-2-phenylglycinol + Methyl chloroformate / Pd(PPh₃)₄ | Density Functional Theory (DFT) | Elucidates the multi-step catalytic pathway and confirms the catalyst's role in reducing activation barriers. | mdpi.comresearchgate.net |
| Allylic C-H Amination | Homoallylic N-nosyl carbamates / Pd(II)/sulfoxide | Mechanistic Experiments & Postulation | Proceeds via heterolytic C-H cleavage to a π-allyl Pd intermediate, followed by intramolecular amination. | nih.gov |
| Epoxide Aminolysis | Various epoxides and amines | General Mechanistic Principles | Generally proceeds via a mechanism with S(_N)2 character (Parker-Isaacs mechanism). | researchgate.net |
Advanced Analytical Methodologies for Characterization and Purity Assessment
Chromatographic Separation Techniques for Enantiomeric Excess and Purity Determination (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chiral compounds, offering high resolution and sensitivity for separating enantiomers. mdpi.com The determination of enantiomeric purity is crucial as different stereoisomers of a molecule can exhibit varied biological and therapeutic activities. unife.it Chiral HPLC is considered the gold standard for separating and purifying enantiomers due to the wide availability of commercial chiral stationary phases (CSPs) and versatile operational modes. unife.it
Direct chiral separations are most commonly achieved using CSPs. These specialized columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation. Common types of CSPs that are effective for separating chiral amines and alcohols include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, macrocyclic glycopeptides (antibiotics), and Pirkle-type phases. unife.itnih.gov The choice of CSP and mobile phase is critical for achieving optimal separation. unife.it For instance, polysaccharide-based CSPs are highly versatile and can be used in normal-phase, reversed-phase, and polar organic modes. researchgate.net
Supercritical Fluid Chromatography (SFC) has also emerged as a powerful alternative to HPLC for chiral separations. chromatographyonline.com SFC often provides faster separations and improved peak shapes, particularly for primary amines when using specific additives. chromatographyonline.com A study comparing SFC and HPLC for the separation of primary amines on a cyclofructan-based CSP found that SFC with a mobile phase of carbon dioxide and methanol, modified with trifluoroacetic acid and triethylamine, provided excellent selectivity. chromatographyonline.com
The development of fast HPLC methods, utilizing columns packed with sub-2 µm fully porous particles or core-shell particles, has enabled high-throughput screening of chiral compounds, reducing analysis times significantly. unife.it
Table 1: Examples of Chromatographic Conditions for Chiral Separation of Amines and Alcohols
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Analyte Class | Key Findings | Reference |
|---|---|---|---|---|---|
| HPLC | Cyclofructan-based (CF6-P) | Acetonitrile/Methanol with TFA/TEA additives | Primary Amines | Excellent selectivity and peak shapes were achieved in polar organic mode. | chromatographyonline.com |
| SFC | Cyclofructan-based (CF6-P) | CO2/Methanol with TFA/TEA additives | Primary Amines | Superior performance with 18 baseline separations out of 25 probes under general screening conditions. | chromatographyonline.com |
| HPLC | Polysaccharide-based (e.g., Chiralpak® AD-3) | n-Hexane/IPA/MeOH | Afoxolaner (racemic mixture) | Achieved separation in <10 minutes with a resolution factor of 5.0. | researchgate.net |
| HPLC | Macrocyclic Glycopeptide (e.g., Chirobiotic V™) | Methanol/Acetic Acid/Triethylamine | Beta-blockers | Good enantioseparation achieved for all analyzed beta-blockers. | researchgate.net |
| HPLC | Core-shell Isopropyl Carbamate Cyclofructan 6 | Acetonitrile/Methanol/TFA/TEA | Verapamil Enantiomers | Rapid and sensitive separation achieved within 3.5 minutes. | nih.gov |
Mass Spectrometry (MS) Applications in Compound Characterization
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and characterization of chemical compounds. When coupled with a chromatographic technique like Gas Chromatography (GC) or HPLC, it provides comprehensive data on the molecular weight and fragmentation pattern of the analyte, confirming its identity.
For a compound like 2-(Methylamino)-2-phenylethanol, GC-MS analysis would provide both the retention time, a characteristic chromatographic parameter, and a mass spectrum. researchgate.net The mass spectrum is generated by ionizing the molecule and detecting the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments.
While a specific mass spectrum for this compound is not detailed in the provided search results, the fragmentation of a structurally similar compound, 2-phenylethanol (B73330), has been studied. nih.govscribd.com The analysis of 2-phenylethanol and its deuterated analogs reveals characteristic fragmentation pathways. scribd.com For 2-phenylethanol, the molecular ion (m/z 122) is observed, and a prominent peak at m/z 91 is often attributed to the tropylium (B1234903) ion (C7H7+), formed after cleavage of the C-C bond adjacent to the phenyl group. Another significant fragment at m/z 105 can be formed via a McLafferty rearrangement. scribd.com
In the case of this compound, similar fragmentation patterns would be expected. The molecular ion would confirm the compound's molecular weight. Key fragmentation would likely involve the cleavage of the bond between the two carbons of the ethanol (B145695) backbone, leading to fragments containing the phenyl group and fragments containing the methylamino group. This detailed fragmentation pattern serves as a chemical fingerprint, allowing for unambiguous identification.
Table 2: Expected and Known Mass Fragments of 2-Phenylethanol (structurally related)
| m/z Value | Ion/Fragment Structure | Significance | Reference |
|---|---|---|---|
| 122 | [C8H10O]+• (Molecular Ion) | Confirms the molecular weight of 2-phenylethanol. | nist.gov |
| 105 | [M - OH]+ or [C8H9]+ | Loss of hydroxyl radical. | scribd.com |
| 92 | [C7H8]+• | Fragment corresponding to toluene (B28343) radical cation. | scribd.com |
| 91 | [C7H7]+ | Tropylium ion, a very stable fragment resulting from benzylic cleavage. | scribd.com |
| 77 | [C6H5]+ | Phenyl cation. | scribd.com |
Chiral Analytical Techniques and Derivatization Strategies for Stereoisomer Differentiation
The differentiation of stereoisomers is a significant challenge that requires specialized chiral analytical techniques. mdpi.com These methods can be broadly categorized as direct or indirect. nih.gov
Direct Methods: As discussed in section 4.1, the most common direct method involves the use of chiral stationary phases (CSPs) in chromatography (HPLC, GC, SFC) or chiral selectors in capillary electrophoresis (CE). mdpi.comnih.gov The enantiomers are separated based on the transient formation of diastereomeric complexes with the chiral selector, which have different energies and stabilities, leading to differential retention or migration times. sigmaaldrich.com Polysaccharide, cyclodextrin, and macrocyclic antibiotic-based CSPs are widely used for this purpose. nih.gov
Indirect Methods: The indirect approach involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA). nih.gov These newly formed diastereomers have distinct physical and chemical properties and can be separated using standard, non-chiral (achiral) chromatographic columns. nih.gov For a compound like this compound, which contains both a secondary amine and a hydroxyl group, various CDAs can be employed. The choice of CDA is crucial and depends on the functional groups present in the analyte. After separation, the relative amounts of the diastereomers are measured to determine the enantiomeric composition of the original sample.
Common derivatization strategies often target the amine or hydroxyl functional groups. Reagents such as S-(−)-N-(trifluoroacetyl)propyl chloride (S-TPC) and R-(−)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (R-MTPCl) are examples of CDAs used for the derivatization of chiral amines. nih.gov The formation of these diastereomeric derivatives allows for their separation on conventional achiral columns, providing a robust method for determining enantiomeric excess. nih.gov
Table 3: Common Chiral Derivatizing Agents (CDAs) for Amines and Alcohols
| Derivatizing Agent | Abbreviation | Target Functional Group | Principle | Reference |
|---|---|---|---|---|
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | R-MTPCl (Mosher's acid chloride) | Amines, Alcohols | Forms diastereomeric amides or esters. | nih.gov |
| S-(−)-N-(Trifluoroacetyl)prolyl chloride | S-TPC | Primary and Secondary Amines | Forms stable diastereomeric amides. | nih.gov |
| 4-Nitro-7-(3-aminopyrrolidin-1-yl)2,1,3-benzoxadiazole | NBD-APy | Carboxylic acids, Amines | Fluorescent tag that forms diastereomers. | mdpi.com |
| S-(−)-N-(Heptafluorobutyryl)prolyl chloride | S-HFBPrCl | Amines | Forms stable diastereomeric amides, often used in GC. | nih.gov |
Q & A
Q. What are the primary synthetic routes for 2-(Methylamino)-2-phenylethanol, and how do they compare in efficiency?
this compound can be synthesized via Schiff base formation followed by catalytic hydrogenation or through bioconversion using engineered microbial strains. For example, metabolic engineering of Escherichia coli with expanded shikimate pathways enables production of structurally related alcohols like 2-phenylethanol via phenylpyruvate decarboxylase (encoded by ipdC) and alcohol dehydrogenase (encoded by adhC) . Chemical synthesis often involves condensation reactions, as demonstrated in the preparation of rhodium complexes using enantiopure Schiff bases derived from 2-amino-2-phenylethanol . Bioconversion methods face challenges such as product toxicity, which can be mitigated via in situ extraction using oleic acid to achieve higher overall concentrations (e.g., 12.6 g/L in a two-phase system) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Free-jet microwave spectroscopy and rotational band contour analysis are critical for identifying conformers stabilized by intramolecular hydrogen bonding. For instance, microwave studies revealed three conformers of 2-methylamino-1-phenylethanol, with stabilization arising from OH···N hydrogen bonds and NH···π interactions . Infrared ion-dip spectroscopy and computational modeling (e.g., DFT) further validate these conformers by matching experimental vibrational frequencies with theoretical predictions .
Q. How does the compound’s stereochemistry influence its biological or chemical activity?
Q. How do intramolecular interactions dictate conformational equilibria in this compound?
The compound adopts multiple conformers due to competing intramolecular forces:
- OH···N hydrogen bonding between the hydroxyl and amino groups.
- NH···π interactions between the amino group and aromatic ring.
- Steric effects from the methylamino substituent.
Microwave spectroscopy identified three conformers in 2-methylamino-1-phenylethanol, with relative stabilities influenced by the methyl group’s bulkiness. Theoretical calculations (MP2/cc-pVTZ) show that the gauche conformation is favored over anti due to enhanced dispersive interactions .
Q. What strategies address product toxicity in microbial production of aromatic alcohols like this compound?
- In situ extraction : Oleic acid as an organic phase increases total product concentration (e.g., 24 g/L in the organic phase) by reducing aqueous-phase toxicity .
- Gene knockout : Deleting feaB (phenylacetaldehyde dehydrogenase) in E. coli minimizes by-product accumulation (e.g., phenylacetic acid) .
- Aldehyde reductase overexpression : Co-expressing yqhD, yjgB, or yahK enhances alcohol dehydrogenase activity, improving yield .
Q. How do computational models reconcile discrepancies in experimental conformational data?
Ab initio calculations (e.g., CCSD(T)/cc-pVTZ) and rotational constants from microwave spectroscopy resolve ambiguities in conformer assignments. For example, discrepancies in NH···π bond lengths (predicted: 2.3–2.5 Å; experimental: 2.5–2.7 Å) arise from dynamic effects not captured in static models. Hybrid QM/MM simulations improve accuracy by incorporating solvation and thermal fluctuations .
Data Contradiction Analysis
Q. Why do different studies report varying numbers of conformers for this compound?
Discrepancies arise from methodological differences:
- Microwave spectroscopy under free-jet expansion identifies three conformers , while LIF/R2PI in supersonic jets detects two due to limited sensitivity to high-energy conformers .
- Temperature-dependent studies : Higher temperatures populate less stable conformers, which may not be observed in low-temperature experiments .
Q. How can conflicting reports on biosynthetic pathways for related alcohols (e.g., 2-phenylethanol) be resolved?
Isotopic labeling (e.g., [²H₈]-L-phenylalanine) in Rosa species revealed multiple pathways:
- Major route : Conversion via phenylpyruvic acid.
- Minor routes : Direct decarboxylation or β-oxidation intermediates.
Equilibrium between free alcohol and glycosides (e.g., 2-phenylethyl β-D-glucopyranoside) further complicates pathway analysis .
Methodological Recommendations
- Structural analysis : Combine microwave spectroscopy with IR ion-dip spectroscopy for unambiguous conformer identification .
- Synthetic optimization : Use two-phase fermentation with oleic acid and adhC overexpression to enhance yield .
- Computational validation : Employ hybrid QM/MM models to account for dynamic effects in conformational studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
